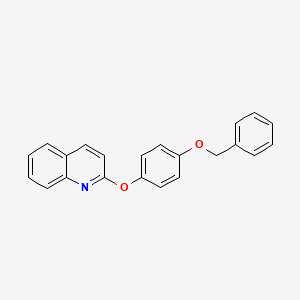

2-(4-Benzyloxyphenoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17NO2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(4-phenylmethoxyphenoxy)quinoline |

InChI |

InChI=1S/C22H17NO2/c1-2-6-17(7-3-1)16-24-19-11-13-20(14-12-19)25-22-15-10-18-8-4-5-9-21(18)23-22/h1-15H,16H2 |

InChI Key |

JLJCUGQBTWIIKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Benzyloxyphenoxy Quinoline

Retrosynthetic Analysis of the 2-(4-Benzyloxyphenoxy)quinoline Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. actascientific.com For this compound, the analysis reveals two primary bond disconnections that lead to logical synthetic pathways.

The most evident disconnection is at the C-O ether bond between the quinoline (B57606) ring and the phenoxy group. This C(quinoline)–O bond cleavage suggests a reaction between a quinoline electrophile and a phenoxide nucleophile, or vice versa. This leads to two precursor sets:

Path A: 2-Haloquinoline (electrophile) and 4-Benzyloxyphenol (nucleophile).

Path B: 2-Hydroxyquinoline (which can be tautomerized or deprotonated) and a benzyl-protected halo-benzene derivative.

A second major disconnection can be made within the quinoline ring system itself. Classic quinoline syntheses like the Doebner-von Miller, Skraup, or Conrad-Limpach reactions build the heterocyclic ring from aniline (B41778) derivatives. iipseries.orgnih.gov In this context, one could envision constructing the quinoline ring with the phenoxy substituent already attached to one of the precursors. However, the most direct and common strategies focus on forming the ether linkage as a key final step.

The analysis can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

This analysis points toward coupling reactions, which are central to forming the C-O bond in this target molecule.

Classical Approaches to Ether Synthesis in Quinoline Systems

Traditional methods for forming aryl ether bonds have been established for over a century and often rely on nucleophilic substitution or copper-mediated reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. semanticscholar.org For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups. The quinoline ring system, being aza-aromatic, is inherently electron-deficient, particularly at the 2- and 4-positions, which facilitates nucleophilic attack.

In the synthesis of this compound, this strategy involves the reaction of a 2-haloquinoline (typically 2-chloroquinoline (B121035) or 2-bromoquinoline) with the alkali metal salt of 4-benzyloxyphenol. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, before the halide leaving group is expelled to restore aromaticity. nih.gov

The general reaction is: 2-X-Quinoline + KO-Phenol-OBn → this compound + KX

Key conditions for a successful SNAr reaction include:

A good leaving group (X): Halogens like Cl or Br are commonly used.

A strong nucleophile: The phenoxide, generated by treating 4-benzyloxyphenol with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

A polar aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the reagents and facilitate the reaction. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Notes |

| 2-Chloroquinoline | 4-Benzyloxyphenol | K₂CO₃ | DMF | Heat | Standard conditions for SNAr. |

| 2-Bromoquinoline | 4-Benzyloxyphenol | NaH | DMSO | Room Temp to Heat | NaH provides stronger basicity for phenoxide formation. |

| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | K₂CO₃ | Ethanol | Heat | Demonstrates SNAr on a functionalized quinoline. nih.gov |

Table 1: Representative Conditions for SNAr Reactions in Quinoline Systems

The Ullmann condensation, first reported by Fritz Ullmann, is a copper-catalyzed reaction to form diaryl ethers from an aryl halide and a phenol. byjus.comorganic-chemistry.org The classical Ullmann reaction requires harsh conditions, including stoichiometric amounts of copper powder or copper salts and high temperatures (often exceeding 150-200 °C). byjus.comwikipedia.org

For the synthesis of this compound, the reaction would involve: 2-Haloquinoline + 4-Benzyloxyphenol --(Cu catalyst, Base)--> this compound

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. byjus.com Despite its utility, the traditional Ullmann reaction suffers from several drawbacks, including high reaction temperatures, the need for large amounts of copper, and often moderate yields. wikipedia.org

| Aryl Halide | Phenol | Copper Source | Base | Solvent | Temperature |

| Aryl Iodide | Phenol | CuI (catalytic) | Cs₂CO₃ | Pyridine (B92270) | 120-150 °C |

| Aryl Bromide | Phenol | Copper Powder (stoichiometric) | K₂CO₃ | DMF | >160 °C |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (catalytic) | K₃PO₄ | DMSO | 80 °C |

Table 2: Typical Conditions for Classical and Modified Ullmann Ether Synthesis Note: The third entry represents a more modern, milder version of the Ullmann reaction, which is discussed further in section 2.3.2.

Modern Catalytic Approaches for Quinoline-Ether Linkages

To overcome the limitations of classical methods, modern organic synthesis has shifted towards more efficient and milder catalytic processes, primarily using palladium and copper catalysts with specific ligands.

The Buchwald-Hartwig amination reaction, a palladium-catalyzed method for forming C-N bonds, has been successfully extended to the synthesis of aryl ethers (C-O bond formation). organic-chemistry.org This reaction provides a powerful and general method for coupling aryl halides or triflates with alcohols and phenols under relatively mild conditions. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and finally reductive elimination to yield the diaryl ether product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands like XPhos, RuPhos, or BINAP often providing the best results. organic-synthesis.comnih.gov

A typical procedure for synthesizing this compound via this method would be: 2-Haloquinoline + 4-Benzyloxyphenol --(Pd catalyst, Ligand, Base)--> this compound

| Catalyst | Ligand | Base | Solvent | Temperature | Notes |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 °C | A common and effective system for C-O coupling. |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 °C | Stronger base often used for less reactive substrates. |

| XPhos Pd G2 | t-BuONa | Dioxane | Microwave | Buchwald pre-catalyst for rapid, high-yield reactions. researchgate.net |

Table 3: Representative Conditions for Palladium-Catalyzed C-O Coupling

Modern advancements in the Ullmann reaction have led to the development of catalytic systems that operate under much milder conditions. These methods typically use a catalytic amount of a copper(I) salt (like CuI) in the presence of a ligand. The ligand accelerates the reaction, allowing for lower temperatures and improved substrate scope. organic-chemistry.org

Amino acids, such as N,N-dimethylglycine, and other simple molecules like picolinic acid, have proven to be highly effective ligands for copper-catalyzed diaryl ether synthesis. organic-chemistry.orgnih.gov These ligands are believed to chelate with the copper ion, increasing its solubility and reactivity. This approach combines the cost-effectiveness of copper with the efficiency of modern catalytic chemistry.

| Copper Source | Ligand | Base | Solvent | Temperature | Notes |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 °C | Effective for coupling aryl iodides and bromides with phenols. organic-chemistry.org |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80 °C | Particularly useful for hindered and heteroaryl ethers. nih.gov |

| CuCl₂ | DMEDA | DMEDA (as base/solvent) | --- | 120 °C | Ligand can also serve as the base and solvent. organic-chemistry.org |

Table 4: Conditions for Modern Copper-Catalyzed C-O Coupling Reactions

These modern catalytic methods, particularly those employing palladium and ligated copper, represent the state-of-the-art for the synthesis of complex diaryl ethers like this compound, offering high yields and broad functional group tolerance under mild conditions.

Synthetic Approaches to this compound: A Methodological Overview

The synthesis of this compound, a molecule of interest in medicinal and materials chemistry, is primarily achieved through nucleophilic aromatic substitution. This typically involves the coupling of a reactive quinoline precursor with a substituted phenol. The most common and established method for this transformation is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage.

The primary synthetic route involves the reaction between a 2-haloquinoline, such as 2-chloroquinoline, and 4-benzyloxyphenol. This reaction is generally facilitated by a copper catalyst and a base in a high-boiling point polar solvent.

Derivatization and Structural Modification of 2 4 Benzyloxyphenoxy Quinoline

Synthesis of Analogs through Substitutions on the Quinoline (B57606) Ring

The quinoline ring is a key pharmacophore in many biologically active compounds, and its substitution pattern can significantly influence activity.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto aromatic rings. lumenlearning.commasterorganicchemistry.com In the context of the quinoline ring system, the position of substitution is directed by the electron-donating or-withdrawing nature of the existing substituents and the inherent reactivity of the different positions on the bicyclic structure. The pyridine-like ring is generally less reactive towards electrophiles than the benzene-like ring. reddit.com Therefore, electrophilic substitution on the quinoline nucleus of 2-(4-Benzyloxyphenoxy)quinoline is expected to occur preferentially on the benzo-fused portion, at positions 5, 6, 7, and 8.

Common EAS reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst like aluminum chloride. youtube.com

The introduction of these groups not only modifies the electronic properties of the quinoline ring but also provides a handle for further functionalization. For instance, a nitro group can be reduced to an amino group, which can then be subjected to a wide array of subsequent chemical transformations.

Halogenation, another type of electrophilic aromatic substitution, involves the introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring. libretexts.org This is often achieved using the elemental halogen in the presence of a Lewis acid catalyst. lumenlearning.comlibretexts.org The position of halogenation follows the general principles of EAS on quinolines, favoring the 5- and 8-positions, followed by the 6- and 7-positions.

The introduction of halogens can significantly impact a molecule's properties. For instance, the presence of a chlorine atom at the 6-position of some quinoline derivatives has been shown to lead to structures with similar activities, regardless of the substituents on other parts of the molecule. nih.gov Halogen atoms can also serve as versatile synthetic handles for further modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino groups.

A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that substitution of a halogen group at the 6-position of the quinoline ring affects antimycobacterial activity. nih.gov For example, compound 8a (R=H, R1=CH3) showed excellent activity, which was influenced by substitutions at this position. nih.gov

| Compound ID | R (at position 6) | R1 (alkoxy group) |

| 8a | H | CH3 |

| 8n | F | C2H5 |

| 8o | F | nC3H7 |

| 8p | F | nC4H9 |

Table showing substitutions on a quinoline derivative scaffold. nih.gov

Modifications of the Phenoxy Moiety

Introducing substituents onto the benzyloxy group can modulate the electronic and steric nature of this part of the molecule. Both electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halogens, nitro) can be incorporated onto the phenyl ring of the benzyloxy moiety.

Research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines has shown that the presence of chlorine and fluorine at the 4-position of the benzene (B151609) ring of the benzyloxy group resulted in more potent antimycobacterial molecules. nih.gov For example, compounds 9n (4-chloro-benzyloxy) and 9o (4-fluoro-benzyloxy) exhibited significant activity. nih.gov This suggests that electron-withdrawing groups in this position can be beneficial for certain biological activities.

| Compound ID | Substituent on Benzyloxy Group |

| 9n | 4-Chloro |

| 9o | 4-Fluoro |

Table showing effective halogen substitutions on the benzyloxy group of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

The ether linkage of the phenoxy group can be altered to explore the impact of linker flexibility and length on biological activity. This can involve replacing the oxygen atom with other atoms or groups, such as sulfur (thiophenoxy) or an amino group (anilino), or by extending the chain between the quinoline and the terminal benzyl (B1604629) group. Such modifications can alter the molecule's conformational freedom and its ability to interact with biological targets. The composition of linker regions has been found to be important for the potency of some drug analogs. nih.gov

Diversification Strategies for the Benzyl Group

The terminal benzyl group offers another avenue for structural diversification. Modifications here can significantly alter the lipophilicity and steric bulk of the entire molecule. Strategies for diversification include:

Substitution on the Benzyl Ring: Similar to the benzyloxy group, the terminal benzyl ring can be substituted with a variety of functional groups. This can be achieved through standard aromatic substitution reactions on a pre-formed benzyl group or by using substituted benzyl halides in the initial synthesis of the ether linkage. Studies on chalcone (B49325) derivatives have shown that electron-donating substituents like methyl and methoxy groups can lead to better inhibition of certain enzymes compared to electron-withdrawing halogens. mdpi.com

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other aryl or heteroaryl moieties to explore different steric and electronic requirements for activity. For example, replacing the phenyl ring with a biphenyl (B1667301) system has been investigated to enlarge the aromatic area and study its effect on receptor antagonistic activity. nih.gov

Introduction of Different Functional Groups: The benzyl group can be modified to include other functionalities. For instance, the introduction of a carboxylate or carboxamide group at the 4-position of a 2-phenylquinoline (B181262) has been explored for its effect on neurokinin-3 receptor antagonism. nih.gov

These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound, enabling a systematic exploration of the structure-activity relationships for this class of compounds.

Aromatic Ring Substitutions on the Benzyl Moiety

The benzyl moiety of this compound is a prime target for introducing structural diversity. Substituents on the phenyl ring of the benzyl group can be varied to modulate the electronic and steric properties of the molecule. These modifications are typically achieved by starting with appropriately substituted benzyl halides in the initial synthesis of the parent compound or through post-synthetic modification of the terminal phenyl ring.

Table 1: Examples of Substituted Benzyl Moieties in Related Quinoline Derivatives

| Substituent on Benzyl Ring | Resulting Compound Class | Potential Impact of Substitution |

| 4-Chloro | 4-(4-Chlorobenzyloxy)benzaldehyde derivatives | Introduction of a halogen bond donor, alteration of electronic properties. |

| 4-Methyl | 4-(4-Methylbenzyloxy)benzaldehyde derivatives | Increased lipophilicity, introduction of a metabolically susceptible site. |

| 4-Nitro | 4-(4-Nitrobenzyloxy)benzaldehyde derivatives | Strong electron-withdrawing group, potential for further functionalization. |

| 3,4-Dichloro | 4-(3,4-Dichlorobenzyloxy)benzaldehyde derivatives | Enhanced lipophilicity and altered electronic distribution. |

This table illustrates potential substitutions based on the availability of starting materials for the synthesis of related benzyloxy-containing compounds.

Heterocyclic Ring Incorporations

The fusion or attachment of additional heterocyclic rings to the this compound scaffold can lead to novel chemical entities with significantly altered properties. One prominent strategy for incorporating a heterocyclic ring is through reactions involving the quinoline nucleus itself. For instance, the synthesis of pyrimido[4,5-b]quinolines demonstrates the construction of a fused pyrimidine (B1678525) ring system onto a quinoline core. nih.gov Although this example starts with a substituted benzaldehyde (B42025) rather than the preformed this compound, it highlights a viable synthetic route for creating more complex heterocyclic structures from benzyloxy-functionalized precursors. nih.gov

Another approach involves the functionalization of the quinoline ring at a specific position, which can then serve as an anchor point for building a new heterocyclic ring. The versatility of the quinoline structure allows for various cyclization strategies to introduce rings such as triazoles, oxadiazoles, or other pharmacologically relevant heterocycles. nih.gov

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. nih.govrsc.org The this compound scaffold, or its precursors, can be envisioned as a component in such reactions to generate a library of diverse derivatives.

For example, a one-pot multi-component condensation reaction has been successfully used for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.gov This reaction typically involves an aldehyde (such as a 4-(benzyloxy)benzaldehyde (B125253) derivative), an amino-substituted pyrimidine (like 6-amino-1,3-dimethyluracil), and a C-H acid (such as dimedone), often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This approach allows for the rapid assembly of complex molecules incorporating the benzyloxy-phenyl motif. nih.gov

Table 2: Representative Multi-Component Reaction for the Synthesis of Benzyloxy-Containing Pyrimido[4,5-b]quinolines nih.gov

| Aldehyde Component | Amine Component | C-H Acid | Catalyst | Resulting Heterocyclic System |

| 4-(Benzyloxy)benzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | DABCO | Benzyloxy pyrimido[4,5-b]quinoline |

| 4-(4-Chlorobenzyloxy)benzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | DABCO | Chloro-substituted benzyloxy pyrimido[4,5-b]quinoline |

This methodology showcases the potential for creating a wide array of derivatives by varying the substituents on the initial benzyloxy-containing aldehyde. nih.gov

Chemo- and Regioselectivity in Derivatization Reactions

Chemo- and regioselectivity are critical considerations in the derivatization of a multifunctional molecule like this compound. The quinoline ring itself presents multiple positions for substitution, and the presence of the ether linkage and the benzylic group adds further complexity.

Studies on the functionalization of substituted quinolines have shown that the regioselectivity of reactions can be controlled by the choice of reagents and reaction conditions. For instance, the metalation of chloro-substituted quinolines can be directed to different positions on the quinoline ring by using different metal amide bases. nih.gov While this work does not specifically involve this compound, the principles of directing group effects and base-controlled regioselectivity are broadly applicable.

In the context of electrophilic aromatic substitution on the this compound scaffold, the quinoline ring is generally deactivated towards electrophiles. However, the phenoxy and benzyl rings are activated by the ether oxygen. Regioselectivity would be dictated by the directing effects of the ether linkage and the benzyloxy group, likely favoring substitution at the ortho and para positions of the respective aromatic rings. Distinguishing between these positions to achieve selective functionalization would require careful control of the reaction conditions.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the solution-state structure and conformational preferences of 2-(4-Benzyloxyphenoxy)quinoline. The molecule's various proton and carbon environments provide a detailed spectroscopic fingerprint.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the quinoline (B57606), phenoxy, and benzyl (B1604629) moieties. The protons on the quinoline ring (H3 to H8) would typically appear in the aromatic region (δ 7.0-8.5 ppm). The benzyloxy and phenoxy protons would also resonate in the aromatic region, with the methylene (B1212753) protons (-CH₂-) of the benzyl group appearing as a characteristic singlet around δ 5.1-5.3 ppm. The coupling patterns (J-coupling) between adjacent protons would be instrumental in assigning specific resonances.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, with distinct signals for each carbon atom. The chemical shifts would confirm the presence of the quinoline, ether, and benzyl functionalities. The carbon attached to the ether oxygen on the quinoline ring (C2) would be found significantly downfield.

2D-NMR Techniques: To unequivocally assign all proton and carbon signals and to probe spatial proximities, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. For instance, NOE correlations between the benzyl methylene protons and the protons of the phenoxy ring, or between the phenoxy protons and the H3 proton of the quinoline ring, would provide definitive evidence for the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H3/C3 | 7.1 - 7.3 | 108 - 110 |

| Quinoline H4/C4 | 8.0 - 8.2 | 140 - 142 |

| Quinoline Aromatic H/C | 7.4 - 7.9 | 122 - 130 |

| Phenoxy Aromatic H/C | 6.9 - 7.2 | 115 - 122, 150 - 155 |

| Benzyl Aromatic H/C | 7.3 - 7.5 | 127 - 129, 136 - 138 |

| Benzyl -CH₂- | 5.1 - 5.3 | 70 - 72 |

| Quinoline C2 | - | 162 - 165 |

X-ray Crystallography for Solid-State Structure Determination

While solution-state conformation is revealed by NMR, X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of this compound in the solid state. aps.org Obtaining a suitable single crystal is a prerequisite for this analysis.

Table 2: Expected Key Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value/Observation |

| Crystal System | The symmetry of the unit cell. | Likely monoclinic or triclinic. |

| Space Group | The set of symmetry operations. | To be determined by diffraction data. |

| C-O-C Bond Angle | Angle of the ether linkages. | ~118-120° |

| Dihedral Angles | Torsion angles between aromatic rings. | Variable, indicating conformational flexibility. |

| Intermolecular Interactions | Forces holding the crystal lattice. | Evidence of π-π stacking and C-H···π interactions. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of the molecule. The spectra are complementary and provide a detailed fingerprint of the compound's bonding structure.

FTIR Spectroscopy: The FTIR spectrum would be dominated by bands corresponding to the various functional groups. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and benzene (B151609) rings would appear in the 1600-1450 cm⁻¹ region. The most characteristic vibrations would be the asymmetric and symmetric C-O-C stretching of the diaryl ether and benzyl ether groups, which typically occur in the 1270-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar, symmetric vibrations of the aromatic rings. The quinoline ring breathing modes would be prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3050 - 3150 | FTIR, Raman |

| C=N Stretch | Quinoline | 1620 - 1640 | FTIR, Raman |

| C=C Stretch (Aromatic) | Quinoline, Phenyl | 1450 - 1600 | FTIR, Raman |

| C-O-C Asymmetric Stretch | Aryl Ether | 1240 - 1270 | FTIR |

| C-O-C Symmetric Stretch | Aryl Ether | 1050 - 1100 | Raman |

| C-H Out-of-Plane Bend | Aromatic Rings | 750 - 900 | FTIR |

Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.

High-Resolution MS (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula (C₂₂H₁₇NO₂).

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. The fragmentation is expected to proceed through the cleavage of the ether linkages, which are the weakest bonds in the structure. Predicted major fragmentation pathways include the loss of the benzyl group to form a phenoxy-quinoline cation, or cleavage of the phenoxy-quinoline bond. The fragmentation of the quinoline core itself is also a known pathway for related compounds. These fragmentation patterns provide definitive structural confirmation.

Table 4: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Predicted Fragment Ion (m/z) | Neutral Loss |

| 328.13 [M+H]⁺ | [C₇H₇]⁺ (Tropylium ion) | 91.05 | C₁₅H₁₀NO₂ |

| 328.13 [M+H]⁺ | [M - C₇H₇]⁺ | 237.08 | C₇H₇• (Benzyl radical) |

| 328.13 [M+H]⁺ | [M - C₇H₈O]⁺ | 220.08 | C₇H₈O (Benzyloxy radical loss) |

| 328.13 [M+H]⁺ | [Quinoline-O]⁺ | 145.05 | C₁₃H₁₂O (Benzyloxyphenyl radical) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy investigates the interaction of the molecule with ultraviolet and visible light, providing information about its electronic structure and photophysical behavior.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, DMF) is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the extended aromatic system. The quinoline and benzyloxy-substituted phenoxy moieties both act as chromophores. The spectrum would likely exhibit strong absorption maxima in the UV region, typically between 250-350 nm.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum would reveal the molecule's emissive properties. The quantum yield and fluorescence lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The nature of the solvent can significantly influence both the absorption and emission spectra (solvatochromism).

Table 5: Predicted Photophysical Properties of this compound

| Parameter | Technique | Predicted Observation |

| Absorption Maxima (λ_max) | UV-Vis Spectroscopy | Multiple bands in the 250-350 nm range. |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High values (>10,000 M⁻¹cm⁻¹), typical for π-π* transitions. |

| Emission Maximum (λ_em) | Fluorescence Spectroscopy | Emission in the 380-450 nm range, solvent-dependent. |

| Stokes Shift | UV-Vis & Fluorescence | Moderate to large, indicating structural relaxation in the excited state. |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly useful for studying the electronic properties of quinoline derivatives. By calculating the electron density, DFT methods can determine the optimized molecular geometry, vibrational frequencies, and a host of electronic descriptors that are crucial for predicting chemical reactivity.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to compute its electronic structure. researchgate.net Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). researchgate.net

The HOMO is the outermost orbital containing electrons and its energy is related to the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons, and its energy indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors for this compound would provide a quantitative measure of its reactivity, aiding in the prediction of its behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical but realistic values for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.25 | eV |

| ELUMO | -1.80 | eV |

| Energy Gap (ΔE) | 4.45 | eV |

| Ionization Potential (I) | 6.25 | eV |

| Electron Affinity (A) | 1.80 | eV |

| Electronegativity (χ) | 4.025 | eV |

| Chemical Hardness (η) | 2.225 | eV |

| Electrophilicity Index (ω) | 3.64 | eV |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations of ground state properties.

For this compound, ab initio calculations would be instrumental in determining a precise ground state geometry, dipole moment, and polarizability. These calculations would serve as a benchmark for results obtained from less computationally intensive methods like DFT. The optimized geometry, including bond lengths, bond angles, and dihedral angles, provides the foundational information for all other computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and flexibility.

For a molecule with several rotatable bonds like this compound, MD simulations are crucial for understanding its conformational preferences. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), one can observe how it folds and flexes. This is particularly important for understanding how the molecule might bind to a biological target, as its shape can adapt to fit into a binding pocket. The results of MD simulations are often analyzed to identify the most stable conformations and the energy barriers between them. This information can be visualized through Ramachandran-like plots for key dihedral angles.

Molecular Docking and Interaction Profiling with Biological Macromolecules (Theoretical, in silico only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.gov

Given that many quinoline derivatives exhibit biological activity, a hypothetical docking study of this compound could be performed against a relevant protein target, for instance, an enzyme involved in a disease pathway. The process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the receptor (the protein) and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical but realistic values for illustrative purposes.

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Tyr123, Phe256, Leu345 |

| Hydrogen Bond Interactions | Gln154 (2.9 Å) |

| Hydrophobic Interactions | Val189, Ile201 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or a specific biological activity. This would involve a dataset of quinoline derivatives with known property values. For each compound in the dataset, a variety of molecular descriptors (e.g., constitutional, topological, and quantum chemical descriptors) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the property of interest. Such a model could then be used to predict the property for new, unsynthesized quinoline derivatives.

Reaction Mechanism Prediction through Transition State Calculations

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

For this compound, one could theoretically study a variety of reactions, such as electrophilic aromatic substitution on one of the aromatic rings or nucleophilic substitution at the quinoline core. Transition state calculations, often performed using DFT, would be employed to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, one can predict the most likely mechanism. These calculations provide a level of detail about the reaction pathway that is often difficult to obtain through experimental methods alone.

Solvation Effects and Intermolecular Interactions Modelingresearchgate.net

Computational modeling provides crucial insights into how this compound behaves in different chemical environments and how it interacts with other molecules. These theoretical studies are essential for predicting the compound's physicochemical properties, bioavailability, and potential interactions with biological targets. The primary areas of investigation include the effects of solvents on the molecule's structure and energy, and the nature of its intermolecular interactions with various binding partners.

Solvation Effects Modeling

The environment surrounding a molecule can significantly influence its properties and behavior. Solvation models are used to understand these effects, particularly how solvents of varying polarities impact the electronic structure and stability of quinoline derivatives.

Quantum chemical calculations are a key tool for investigating these phenomena. nih.gov Studies on related quinoline derivatives, such as 4-carboxyquinoline and 4-aminoquinoline, have demonstrated that the solvent's nature has a profound impact on their physicochemical characteristics. nih.gov For instance, a notable finding is the significant effect of solvent polarity on the dipole moment of these molecules. nih.gov As the polarity of the solvent changes, so does the calculated dipole moment of the dissolved quinoline derivative. nih.gov

The energy of solvation, which represents the energy change when a molecule is transferred from a vacuum into a solvent, is another critical parameter. Research has shown that this energy is determined by both the specific structure of the quinoline derivative and the polarity of the solvent. nih.gov Interestingly, the relationship between solvation energy and solvent polarity is often non-linear, indicating complex interactions between the solute and solvent molecules. nih.gov These interactions can include solvation and association phenomena that lead to various structural and energetic changes in the system. nih.gov

While properties like the dipole moment and solvation energy show significant solvent-dependent changes, other parameters such as the polar surface area (PSA) may be less affected. For some quinoline derivatives, the PSA was found to change only slightly with variations in the solvent's nature. nih.gov

To illustrate the type of data generated in such studies, the following table shows hypothetical solvation energy values for a quinoline derivative in different solvents, based on the trends described in the literature. nih.gov

Table 1: Illustrative Solvation Energy of a Quinoline Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -4.5 |

| Chloroform | 4.81 | -9.8 |

| Acetonitrile | 37.5 | -15.2 |

Note: Data are illustrative, based on general principles from studies on related compounds.

Intermolecular Interactions Modeling

Understanding the specific non-covalent interactions between this compound and other molecules is fundamental to predicting its behavior in biological systems or materials science contexts. Computational methods like molecular docking and quantum chemical calculations are used to model these interactions in detail.

Theoretical studies on various quinoline derivatives have successfully modeled their intermolecular charge-transfer complexes. For example, research on the interaction between 13 different quinoline derivatives and diiodine (I₂) using Density Functional Theory (DFT) revealed that the interaction occurs between the nitrogen lone pair in the quinoline ring and the sigma* orbital of the iodine. nih.gov The strength of this interaction was quantified by calculating interaction energies. nih.gov

In the context of medicinal chemistry, molecular docking is a widely used technique to predict how a ligand, such as a quinoline derivative, binds to the active site of a target protein. nih.govnih.gov These studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies of quinoline derivatives with the P-glycoprotein have revealed significant binding affinities and identified the specific amino acid residues involved in the interaction. nih.gov Similarly, the binding affinity of thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a has been determined through docking, with calculated binding energies correlating with experimental activity. nih.gov

The results from these interaction studies are often presented in terms of binding energy, which indicates the stability of the complex. A more negative binding energy typically suggests a stronger and more favorable interaction.

Table 2: Example Binding Energy Data from Molecular Docking of Quinoline Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -9.22 | TYR-45, PHE-89, LEU-112 |

| Derivative B | -8.54 | PHE-89, VAL-91, LYS-110 |

Note: Data are representative examples from studies on related quinoline compounds to illustrate the output of intermolecular interaction modeling. nih.govnih.gov

These computational approaches provide a powerful framework for rational drug design and for understanding the fundamental molecular forces that govern the properties of this compound.

Conclusion

2-(4-Benzyloxyphenoxy)quinoline is a molecule of significant interest due to the combination of a versatile quinoline (B57606) scaffold with a flexible ether-linked aromatic system. While specific experimental data for this compound is not yet available in the public domain, established synthetic methodologies, such as the Ullmann condensation, provide a clear path for its preparation. Predicted spectroscopic data offers a basis for its characterization. The exploration of this and similar ether-linked quinoline derivatives holds promise for the discovery of new materials and potential therapeutic agents, underscoring the continued importance of fundamental research in heterocyclic chemistry.

Structure Activity/property Relationships Sar/spr in 2 4 Benzyloxyphenoxy Quinoline Analogs

Impact of Substituents on Electronic Properties and Reactivity

The electronic character of the 2-(4-benzyloxyphenoxy)quinoline system is highly sensitive to the nature and position of substituents on its aromatic rings. These substituents can fundamentally alter the electron density distribution, which in turn governs the molecule's reactivity and stability. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a smaller gap suggests the molecule is more polarizable and reactive. rsc.org

Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Analogs

| Substituent Type | Example Groups | Position on Scaffold | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Impact on Reactivity |

| Electron-Donating (EDG) | -OCH₃, -OH, -NH₂ | Quinoline (B57606) or Phenoxy Ring | Increase | Minimal Change | Increased susceptibility to oxidation and electrophilic attack |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃ | Quinoline or Phenoxy Ring | Minimal Change | Decrease | Increased susceptibility to reduction and nucleophilic attack |

| Halogen (Weak EWG) | -Cl, -Br, -F | Quinoline or Phenoxy Ring | Decrease (Inductive) | Decrease | Modulated reactivity, potential for altered regioselectivity |

Steric and Conformational Effects on Molecular Interactions (Non-Biological, e.g., supramolecular)

The three-dimensional arrangement of atoms in this compound analogs, governed by steric and conformational factors, plays a crucial role in their non-biological molecular interactions. These factors can influence how molecules pack in the solid state (crystal engineering) and their ability to form larger, ordered structures (supramolecular assemblies).

In the context of supramolecular chemistry, the conformation of the molecule dictates the directionality and accessibility of sites for non-covalent interactions like hydrogen bonding, halogen bonding, and van der Waals forces. By strategically placing substituents, one can either promote or inhibit specific intermolecular interactions, thereby controlling the architecture of the resulting supramolecular structure. Even seemingly simple alkyl chains can significantly influence molecular conformation and how molecules assemble. nih.gov

Table 2: Influence of Steric Bulk on Potential Non-Biological Molecular Interactions

| Substituent Position | Substituent Size | Potential Conformational Effect | Predicted Impact on Supramolecular Assembly |

| Ortho to ether linkage on phenoxy ring | Large (e.g., tert-butyl) | Increased dihedral angle between phenoxy and quinoline rings. | May inhibit close packing and π-stacking; could create specific cavities for host-guest chemistry. |

| Para position of the benzyl (B1604629) group | Small (e.g., -CH₃) | Minimal impact on core conformation. | Limited effect on overall packing, may slightly alter intermolecular distances. |

| Positions 3 or 8 on the quinoline ring | Large (e.g., -Si(CH₃)₃) | May restrict rotation around the C-O bond and influence the orientation of the phenoxy group. | Can block specific interaction sites, leading to different crystal packing motifs. |

Influence of Structural Modifications on Spectroscopic Signatures

Structural modifications to the this compound scaffold produce distinct and predictable changes in its spectroscopic signatures (e.g., NMR, IR, UV-Vis). Analysis of these changes provides valuable insights into the electronic and structural consequences of the modifications.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of protons and carbons are highly sensitive to the electronic environment. The introduction of an electron-donating group will typically cause an upfield shift (to lower ppm) for nearby nuclei due to increased shielding, while an electron-withdrawing group will cause a downfield shift due to deshielding. nih.gov

In Infrared (IR) spectroscopy, the vibrational frequencies of specific bonds are altered by substituents. For example, the C=N stretching frequency of the quinoline ring or the C-O-C ether stretches would be sensitive to electronic effects transmitted through the aromatic systems.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals changes in the electronic transitions of the molecule. Substituents that extend the π-conjugated system, or strong electron-donating/withdrawing groups that decrease the HOMO-LUMO gap, typically lead to a bathochromic (red) shift in the maximum absorption wavelength (λ_max). researchgate.net Conversely, modifications that disrupt conjugation may cause a hypsochromic (blue) shift. nih.gov The intensity of absorption bands can also be affected by changes in the transition dipole moment. researchgate.net

Table 3: Predicted Spectroscopic Shifts in this compound Analogs

| Structural Modification | Spectroscopic Technique | Predicted Signature Change | Rationale |

| Addition of -NO₂ to the quinoline ring | ¹H NMR | Downfield shift of aromatic protons on the quinoline ring. | Strong electron-withdrawing nature of the nitro group deshields adjacent protons. |

| Addition of -OCH₃ to the phenoxy ring | UV-Vis | Bathochromic shift (shift to longer wavelength). | The electron-donating methoxy (B1213986) group increases the energy of the HOMO, reducing the HOMO-LUMO gap. |

| Replacement of benzyl with a larger alkyl group | ¹³C NMR | Minor shifts in the benzylic carbon signal and potentially carbons on the phenoxy ring. | Altered steric environment and subtle electronic effects. |

| Introduction of a halogen (e.g., Cl) | IR | Potential shift in C-O-C ether stretching frequencies. | Inductive effect of the halogen alters bond polarity and vibrational energy. |

Correlation of Computational Descriptors with Observed Chemical Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for calculating a range of molecular descriptors that can be correlated with experimentally observed chemical phenomena. rsc.orgarabjchem.org For this compound analogs, these descriptors offer quantitative insights into reactivity, stability, and electronic structure.

Key quantum-molecular descriptors include the energies of the frontier molecular orbitals (E_HOMO and E_LUMO), which are used to calculate properties like ionization potential, electron affinity, electronegativity, and chemical hardness. arabjchem.orgdntb.gov.ua A molecule with high chemical hardness (a large HOMO-LUMO gap) is generally more stable and less reactive. rsc.org

The Molecular Electrostatic Potential (MEP) surface is another valuable descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of sites susceptible to intermolecular interactions and chemical reactions. arabjchem.org Other descriptors such as dipole moment, molecular polarizability, and Fukui functions can further refine predictions about a molecule's behavior. arabjchem.orgdntb.gov.ua

Table 4: Key Computational Descriptors and Their Chemical Significance

| Computational Descriptor | Definition | Predicted Chemical Phenomenon |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (oxidation potential). Higher E_HOMO indicates greater reactivity towards electrophiles. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (reduction potential). Lower E_LUMO indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. arabjchem.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Correlates with stability; "hard" molecules are less reactive than "soft" molecules. rsc.org |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and dipole-dipole intermolecular interactions. |

Development of Predictive Models for Chemical Behavior (e.g., kinetic, thermodynamic)

Building upon the correlation between structure and properties, it is possible to develop predictive models for the chemical behavior of novel this compound analogs. These models, often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches, aim to forecast properties like reaction rates (kinetics) or equilibrium constants (thermodynamics) before a compound is synthesized. nih.govrsc.org

The development of a predictive model typically involves several steps. First, a dataset of known this compound analogs is assembled, for which the chemical property of interest has been experimentally measured. Next, a set of numerical descriptors (structural, electronic, topological) is calculated for each molecule in the dataset. Using statistical methods like multiple linear regression or machine learning algorithms like graph neural networks (GNNs), a mathematical relationship is established between the descriptors and the observed property. nih.govnih.gov

For example, a QSAR model could be developed to predict the rate of a specific reaction. The model might find that the reaction rate is positively correlated with the LUMO energy and negatively correlated with a steric descriptor for a substituent at a particular position. Such a model provides a powerful tool for the in silico design of new analogs with desired kinetic or thermodynamic profiles, accelerating the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Table 5: Hypothetical Workflow for Developing a Predictive QSAR Model

| Step | Description | Example for this compound |

| 1. Data Collection | Compile a training set of diverse analogs with measured experimental data for a specific property (e.g., reaction rate constant, k). | Synthesize and measure the rate of a specific ether cleavage reaction for 20 different substituted analogs. |

| 2. Descriptor Calculation | Compute a wide range of molecular descriptors (e.g., electronic, steric, topological) for each analog in the training set. | Use DFT to calculate E_LUMO, dipole moment, and steric parameters (e.g., van der Waals volume) for all 20 analogs. |

| 3. Model Generation | Use statistical methods to build a mathematical equation linking the descriptors to the experimental property. | Employ multiple linear regression to derive an equation: log(k) = c₀ + c₁(E_LUMO) + c₂(Steric_Param). |

| 4. Model Validation | Test the model's predictive power using internal (e.g., cross-validation) and external validation sets (compounds not used in model training). nih.gov | Use the equation to predict log(k) for a separate set of 5 new analogs and compare with their experimental values. |

| 5. Application | Use the validated model to predict the property for virtual, unsynthesized analogs to guide future research. | Design 100 virtual analogs and use the model to select the top 5 candidates predicted to have the fastest reaction rates for synthesis. |

Mechanistic Investigations of 2 4 Benzyloxyphenoxy Quinoline at the Molecular Level Excluding in Vivo and Clinical Data

Molecular Recognition and Binding Studies with Non-Biological Targets (e.g., metal ions, specific organic molecules)

The ability of quinoline (B57606) derivatives to interact with non-biological targets is a key area of research, particularly for developing chemosensors. Certain quinoline-based ligands have been synthesized and shown to act as selective fluorescence turn-off chemosensors for metal ions. For instance, two new chemosensors derived from 8-quinolinecarboxylic acid and L-valine derivatives demonstrated sensitive and selective detection of Cu²⁺ ions in various water samples at the nanomolar level. researchgate.net The interaction between the quinoline-based ligands and the metal ion was further investigated using Density Functional Theory (DFT) to model the stable structures of the resulting complexes. researchgate.net

Enzyme Inhibition Profiling (in vitro mechanistic studies, without therapeutic implication)

Quinoline derivatives have been extensively studied as inhibitors of various enzymes. These in vitro studies are fundamental to understanding the structure-activity relationships and the mode of inhibition.

A series of novel quinoline-linked benzothiazole (B30560) hybrids were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these compounds exhibited significant inhibitory potency, far exceeding that of the standard drug acarbose. nih.gov A kinetic analysis of the most potent compound, 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(4-chlorobenzyl)acetamide (compound 8h), revealed that it functions as a non-competitive inhibitor, with a Kᵢ value of 38.2 µM. nih.govnih.gov This indicates that the inhibitor binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

Similarly, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes involved in inflammatory pathways. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Quinoline-Benzothiazole Derivatives

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(2-chlorobenzyl)acetamide (8b) | 79.9 ± 1.2 |

| 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(4-chlorobenzyl)acetamide (8h) | 38.2 ± 0.3 |

| 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(2-fluorobenzyl)acetamide (8n) | 65.2 ± 0.8 |

| 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(3-fluorobenzyl)acetamide (8o) | 71.5 ± 0.9 |

| Acarbose (Standard) | 750.0 ± 2.0 |

Receptor Binding Assays (in vitro mechanistic studies, without therapeutic implication)

In vitro receptor binding assays are essential tools for determining the affinity of a ligand for a specific receptor. nih.gov These assays, often using radiolabeled ligands, can determine key parameters like the equilibrium dissociation constant (KᏧ) and the half-maximal inhibitory concentration (IC₅₀), which are measures of binding affinity. nih.govnih.gov

While specific receptor binding data for 2-(4-Benzyloxyphenoxy)quinoline is not available, studies on related heterocyclic systems illustrate the approach. For example, a molecular docking study was performed on a series of 2H-thiopyrano[2,3-b]quinoline derivatives to assess their binding affinity for the CB1a receptor, a novel anticancer peptide. nih.gov The study calculated the binding energies and identified the key amino acid residues involved in the interaction. The results showed that these derivatives have a high binding affinity, with the 3-nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline derivative exhibiting the strongest binding energy of -6.1 kcal/mol. nih.gov

Table 2: Binding Affinities of Thiopyrano[2,3-b]quinoline Derivatives with CB1a Receptor

| Compound | Binding Affinity (kcal/mol) nih.gov |

|---|---|

| 2H-thiopyrano[2,3-b]quinoline | -5.3 |

| 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline | -5.8 |

| 3-nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline | -6.1 |

Elucidation of Signaling Pathways and Cellular Responses (in vitro at a fundamental, non-clinical level)

At a fundamental level, quinoline and its analogs can modulate various cellular signaling pathways. For instance, mechanistic studies on a related 2,4-disubstituted quinazoline (B50416) derivative (Sysu12d) revealed its ability to down-regulate the expression of the c-myc oncogene. nih.gov This was achieved through the stabilization of the c-myc promoter G-quadruplex DNA structure. This action led to a decrease in nucleolin expression and a subsequent reduction in ribosomal RNA synthesis, which in turn activated the p53 tumor suppressor pathway, ultimately leading to cancer cell apoptosis. nih.gov

Furthermore, studies on newly synthesized sulfur-substituted benzo[h]quinoline analogs have demonstrated potent antiproliferative activities in the single-digit micromolar range against several mammalian cell lines, suggesting interference with fundamental cellular processes. mdpi.com

Photochemical and Photophysical Reaction Mechanisms

The photochemistry and photophysics of quinoline derivatives are of significant interest for applications in areas like optoelectronics. nih.gov The photophysical properties, such as absorption and photoluminescence, are highly dependent on the substituents attached to the quinoline core. researchgate.netnih.gov For example, the introduction of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for obtaining high fluorescence quantum yields, reaching up to 83%. nih.gov

The photochemical reactivity of quinolines has also been investigated. A detailed study on trans-4-styrylbenzo[h]quinoline revealed that upon irradiation, it undergoes a complex photodimerization reaction to form several isomeric cyclobutane (B1203170) derivatives. rsc.orgrsc.org The yields of these photodimers were found to be dependent on factors such as monomer concentration and irradiation time. rsc.org The photochemical behavior of quinoline itself and other derivatives can also involve photoalkylation and other substitution reactions, particularly in acidified alcohol solutions. acs.org

Table 3: Photophysical Properties of Selected Quinoline Derivatives in CH₃CN

| Compound | Absorption λₘₐₓ (nm) researchgate.net | Emission λₘₐₓ (nm) researchgate.net |

|---|---|---|

| QL1 (8-quinoline carboxylic acid-L-valine derivative 1) | 365 | 492 |

| QL2 (8-quinoline carboxylic acid-L-valine derivative 2) | 368 | 508 |

Ligand-Protein Interaction Dynamics (Theoretical and in vitro biophysical techniques)

Theoretical and in vitro biophysical techniques provide deep insights into the dynamic interactions between ligands and their protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose.

In a study of quinoline-based α-glucosidase inhibitors , molecular docking and MD simulations were used to understand the binding mode of the most active compounds within the enzyme's active site. nih.govnih.gov These in silico studies revealed key interactions with important amino acid residues, providing a structural rationale for the observed inhibitory potencies. nih.gov

Another computational study investigated the binding of fluorine-based quinoline derivatives to proteins involved in the assembly of the SARS-CoV-2 virus, such as the Spike-ACE2 receptor complex and the protease TMPRSS2. nih.gov The study identified 3-[3-(Trifluoromethyl)phenyl]quinoline as a promising candidate that binds with high affinity. The simulations showed that the stability of the ligand-protein complex depends on the protein's dynamics and the electrostatic environment of the binding pocket. The interactions were characterized by hydrogen bonds and salt bridges with specific residues like ARG354, SER469, and TYR473. nih.gov These theoretical studies are invaluable for guiding the design and optimization of new potent and selective inhibitors. nih.gov

Advanced Applications of 2 4 Benzyloxyphenoxy Quinoline in Chemical Science and Technology Non Therapeutic

Use in Supramolecular Chemistry and Host-Guest Systems

While direct research on the supramolecular chemistry of 2-(4-Benzyloxyphenoxy)quinoline is not extensively documented, the fundamental characteristics of the quinoline (B57606) moiety suggest its potential as a building block in the construction of complex supramolecular assemblies. Quinoline derivatives are known to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding (if appropriate functional groups are present), and metal coordination.

The planar aromatic structure of the quinoline core in this compound can facilitate π-π stacking interactions, which are crucial in the self-assembly of supramolecular structures. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of well-defined host-guest complexes. The bulky and flexible 4-benzyloxyphenoxy group can influence the geometry and stability of these assemblies, potentially leading to the formation of unique cavities or recognition sites for specific guest molecules. Although specific host-guest systems involving this particular compound are not detailed in the current literature, the broader class of quinoline derivatives has been explored in this context.

Applications in Materials Science

The photophysical and electronic properties inherent to the quinoline scaffold suggest that this compound and its derivatives could be valuable components in the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Table 1: Potential Photophysical Properties of Quinoline Derivatives for Luminescent Materials

| Property | Description | Potential Influence of 2-(4-Benzyloxyphenoxy) Substituent |

| Fluorescence | Emission of light upon absorption of photons. | The extended conjugation and the nature of the substituent can modulate the emission wavelength and quantum yield. |

| Phosphorescence | Emission of light from a triplet excited state. | Can be enhanced by complexation with heavy metal ions, a common strategy for OLEDs. The quinoline nitrogen provides a coordination site. |

| Quantum Yield | The efficiency of the conversion of absorbed photons to emitted photons. | The bulky and electron-donating nature of the substituent may influence the rigidity of the molecule and reduce non-radiative decay pathways, potentially increasing the quantum yield. |

| Color Tuning | The ability to change the emission color by chemical modification. | The benzyloxyphenoxy group can alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission spectrum. |

Polymer Chemistry and Functional Coatings

The incorporation of specific organic molecules into polymer matrices can impart desirable functionalities, such as optical properties, thermal stability, or chemical resistance. While there is no direct literature on the use of this compound in polymer chemistry, compounds with similar structural motifs, such as phenoxy and benzyloxyphenoxy groups, have been utilized in the synthesis of high-performance polymers. For instance, benzyloxyphenoxy-containing phosphazene polymers have been synthesized and studied for their material properties.

The this compound molecule could potentially be incorporated into polymers in several ways. It could be used as a monomer if functionalized with polymerizable groups, or it could be dispersed as a dopant within a polymer matrix to confer specific properties, such as luminescence or UV-shielding, to the resulting material. Such functionalized polymers could find applications in specialty coatings, films, or other advanced materials.

Role as Fluorescent Probes and Chemical Sensors

The fluorescence of quinoline derivatives is often sensitive to the local environment, making them excellent candidates for the development of fluorescent probes and chemical sensors. Changes in fluorescence intensity or wavelength can be correlated with the presence and concentration of specific analytes, such as metal ions or pH changes.

The nitrogen atom of the quinoline ring and the oxygen atoms of the ether linkage in this compound could act as binding sites for metal ions. Upon coordination, the photophysical properties of the molecule can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This principle is the basis for chemosensors. While specific studies on this compound as a sensor are not available, numerous studies have demonstrated the utility of other quinoline derivatives as fluorescent probes for a variety of metal ions.

Catalytic Applications (e.g., ligand for metal catalysts)

The quinoline moiety is a well-established ligand in coordination chemistry and catalysis. The nitrogen atom provides a strong coordination site for a wide range of transition metals. The resulting metal complexes can exhibit catalytic activity in various organic transformations. Quinoline-based ligands have been successfully employed in processes such as hydrogenation and oxidation reactions mdpi.comresearchgate.net.

The this compound molecule, with its quinoline nitrogen, has the potential to act as a ligand for metal catalysts. The bulky benzyloxyphenoxy substituent could play a significant role in modulating the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. For example, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity, and while this compound itself is not chiral, its derivatives could be designed for such purposes. The general utility of quinoline derivatives in catalysis suggests that this compound could be a valuable scaffold for the development of new catalytic systems.

Table 2: Potential Catalytic Applications of Metal Complexes with Quinoline-type Ligands

| Catalytic Reaction | Role of Quinoline Ligand | Potential Influence of this compound |

| Hydrogenation | Stabilizes the metal center and influences the approach of the substrate. | The steric bulk of the benzyloxyphenoxy group could enhance selectivity. |

| Oxidation | Modulates the redox potential of the metal center. | The electronic properties of the substituent can fine-tune the catalytic activity. |

| Cross-Coupling Reactions | Affects the stability and reactivity of the catalytic intermediates. | The ligand can influence the rate of oxidative addition and reductive elimination steps. |

Analytical Chemistry Reagents and Chromatographic Applications

In analytical chemistry, reagents that exhibit specific and detectable responses to certain analytes are of great importance. Given the potential of this compound to act as a fluorescent probe, it could be developed into an analytical reagent for the detection and quantification of specific metal ions or other species.

Furthermore, in chromatographic techniques, the stationary phase plays a crucial role in the separation of components in a mixture. Molecules with specific functionalities can be immobilized onto a solid support to create a stationary phase with selective retention properties. While no studies have reported the use of this compound in this capacity, its structural features, including the aromatic rings and heteroatoms, could provide multiple interaction sites (π-π, dipole-dipole) for analytes. If appropriately functionalized and bonded to a support material, it could potentially be used in the development of novel stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the separation of specific classes of compounds. However, this remains a hypothetical application in the absence of direct research.

Electrochemical Properties and Applications in Energy Storage

The exploration of novel organic molecules for advanced energy storage systems is a burgeoning field of research, driven by the need for sustainable and high-performance alternatives to traditional inorganic materials. While direct experimental studies on the electrochemical properties and energy storage applications of This compound are not extensively documented in publicly available literature, the inherent characteristics of its quinoline and phenoxy constituent parts provide a basis for assessing its potential in this domain.

Quinoline and its derivatives are recognized for their electrochemical activity, which stems from the nitrogen-containing heterocyclic aromatic ring system. This structure can undergo reversible redox reactions, a fundamental requirement for charge storage in batteries and supercapacitors. The quinoline moiety can act as an electron acceptor, and its electrochemical behavior can be finely tuned by the introduction of various substituent groups.

Research into related quinoline structures highlights their promise in energy storage. For instance, studies on thiophene (B33073) and pyridine-substituted quinoline derivatives have demonstrated their capability for electropolymerization to create materials for energy storage applications. researchgate.net These polymers exhibit charge storage performance, with one particular polymer based on a thiophene-quinoline structure showing a significant charge storage capacity and retaining 77% of its initial capacity after 3000 charge-discharge cycles. researchgate.net The redox processes in these systems are often associated with the quinoline and thiophene groups. researchgate.net

Furthermore, the electrochemical properties of other quinoline derivatives, such as quinolinecarbaldehydes, have been investigated, revealing a strong correlation between their chemical structure and their reduction and oxidation potentials. nih.gov The presence and nature of substituents, such as methyl groups, have been shown to influence these potentials. nih.gov This principle suggests that the benzyloxy and phenoxy groups in This compound would similarly modulate the redox characteristics of the quinoline core. The bulky and electron-donating nature of the benzyloxyphenoxy substituent could influence the molecule's solubility in organic electrolytes, its redox potential, and its stability during electrochemical cycling.

In the broader context of organic molecules for energy storage, quinone-like structures are of significant interest for aqueous redox flow batteries. chemrxiv.org While This compound is not a quinone itself, the quinoline ring shares some structural similarities and can exhibit redox behavior. The design of electroactive molecules often involves computational screening to predict properties like redox potential and solubility, followed by experimental validation. chemrxiv.org A similar data-driven approach could be employed to evaluate the potential of This compound and its derivatives for such applications.

The potential electrochemical behavior of This compound can be hypothesized based on the general characteristics of related compounds. The quinoline ring system is expected to be the primary site of redox activity. The large aromatic substituent may enhance the stability of the radical ions formed during redox cycling and could also influence the material's morphology when deposited as a thin film on an electrode surface.

Table 1: Postulated Electrochemical Characteristics and Potential Energy Storage Applications of this compound Based on Analogous Structures

| Property | Postulated Characteristic | Potential Application | Rationale based on Analogous Compounds |

| Redox Activity | The quinoline core is expected to undergo reversible reduction and oxidation processes. | Active material in rechargeable batteries (e.g., lithium-ion, sodium-ion) or redox flow batteries. | Quinoline derivatives have shown stable redox cycling in various studies. researchgate.netnih.gov |

| Electropolymerization | Potential to form electroactive polymer films, though the bulky substituent might pose steric hindrance. | Electrode material for supercapacitors or battery cathodes. | Thiophene and pyridine-substituted quinolines have been successfully electropolymerized for energy storage. researchgate.net |

| Electrolyte Solubility | The large, relatively non-polar benzyloxyphenoxy group may favor solubility in non-aqueous electrolytes. | Anolyte or catholyte in non-aqueous redox flow batteries. | The design of soluble electroactive molecules is crucial for flow batteries. chemrxiv.org |

| Electrochemical Stability | The aromatic nature of the entire molecule could contribute to good stability during repeated charge-discharge cycles. | Long-cycle life energy storage devices. | Stable cycling is a key performance metric for battery and supercapacitor materials. researchgate.net |

Future Directions and Emerging Research Avenues for 2 4 Benzyloxyphenoxy Quinoline

Integration with Artificial Intelligence and Machine Learning for Compound Discovery